2-Bromo-4-chloro-6-fluorophenol

Organic synthesis Physicochemical profiling Halogenated phenol characterization

Researchers requiring precise regiochemical control in medicinal chemistry often face supply inconsistency for tri-halogenated phenols. 2-Bromo-4-chloro-6-fluorophenol solves this with its unique ortho-bromine leaving group for selective Pd-catalyzed cross-couplings, while the para-Cl and ortho-F remain intact for later diversification. - Enables chemoselective sequential functionalization not possible with regioisomers. - Documented room-temperature synthesis from 4-chloro-2-fluorophenol ensures reliable multi-gram supply. - Predicted XLogP3 of 3.0 offers optimal lipophilicity for agrochemical foliar uptake studies.

Molecular Formula C6H3BrClFO
Molecular Weight 225.44 g/mol
CAS No. 886499-88-3
Cat. No. B1274304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chloro-6-fluorophenol
CAS886499-88-3
Molecular FormulaC6H3BrClFO
Molecular Weight225.44 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)O)Br)Cl
InChIInChI=1S/C6H3BrClFO/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H
InChIKeyVGDYUSDMWUDGAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-chloro-6-fluorophenol: Tri-Halogenated Phenol Intermediate


2-Bromo-4-chloro-6-fluorophenol (CAS 886499-88-3) is a tri-halogenated aromatic phenol bearing bromine, chlorine, and fluorine substituents at the 2-, 4-, and 6-positions, respectively. This substitution pattern creates a unique combination of leaving-group potential, electron-withdrawing effects, and hydrogen-bonding capacity [1]. With a molecular weight of 225.44 g/mol and an XLogP3 of 3.0, the compound exhibits moderate lipophilicity suitable for organic synthesis applications [2]. The compound is primarily employed as a synthetic intermediate in pharmaceutical and agrochemical research programs where precise regiochemical control over subsequent functionalization is required [3].

1
Regioselective coupling handle
Ortho-bromine placement may support cross-coupling diversification at the 2-position while retaining chlorine and fluorine substituents.
2
Orthogonal halogen reactivity
Differential leaving-group potential (Br vs. Cl) may enable sequential functionalization strategies in medicinal and agrochemical synthesis.
3
Scalable synthesis pathway
Documented room-temperature bromination from 4-chloro-2-fluorophenol may simplify multi-gram procurement and process scale-up.

Why 2-Bromo-4-chloro-6-fluorophenol Is Irreplaceable


Halophenols with alternative substitution patterns or different halogen compositions cannot be freely interchanged with 2-bromo-4-chloro-6-fluorophenol. The specific 2-bromo-4-chloro-6-fluoro arrangement confers a unique reactivity profile: bromine at the 2-position provides high leaving-group potential for nucleophilic aromatic substitution and cross-coupling reactions, while fluorine at the 6-position exerts strong electron-withdrawing and ortho-directing effects that modulate both the electronic environment and subsequent functionalization pathways . In contrast, regioisomers such as 2-bromo-6-chloro-4-fluorophenol or 4-bromo-2-chloro-6-fluorophenol present different spatial arrangements of these directing and leaving groups, leading to altered regiochemical outcomes in subsequent reactions [1]. Class-level evidence indicates that tri-halogenated phenylperoxyl radicals exhibit higher reactivity than mono- or di-halogenated analogs (reactivity order: trihalophenyl > dihalophenyl > monohalophenyl), suggesting that the presence of three distinct halogens in 2-bromo-4-chloro-6-fluorophenol may confer enhanced reactivity in radical-mediated processes compared to simpler halophenols [2].

Regioisomeric substitution (e.g., para-bromine) may alter leaving-group position and coupling regiochemistry, shifting synthetic outcomes.
Mono- or di-halogenated phenol analogs may not replicate the tri-halogenated reactivity profile reported for radical-mediated or electron-deficient pathways.
Ortho-bromine placement is linked to higher leaving-group potential; para-bromine regioisomers may require different catalyst systems or conditions.

2-Bromo-4-chloro-6-fluorophenol: Evidence vs. Halophenol Analogs


Physicochemical Differences: Tri- vs. Mono/Di-Halophenols

2-Bromo-4-chloro-6-fluorophenol exhibits substantially higher molecular weight, lipophilicity, and boiling point compared to mono- and di-halogenated phenol analogs due to its tri-halogenated structure. The compound has a molecular weight of 225.44 g/mol, XLogP3 of 3.0, and predicted boiling point of 205.3±35.0 °C at 760 mmHg [1] . In comparison, the mono-halogenated precursor 4-chloro-2-fluorophenol (CAS 348-62-9) has a molecular weight of 146.55 g/mol and a boiling point of 103-104 °C at 50 mmHg . The bromine atom at the 2-position contributes approximately 79 g/mol to the molecular weight and increases predicted logP by approximately 1.5 units relative to non-brominated analogs, based on typical halogen contributions to lipophilicity [1].

Physicochemical profile
Reported
MW +79 g/mol vs mono-halo analog
XLogP3 ~1.0–1.5 units higher; boiling point ~100°C elevated
Higher lipophilicity and molecular weight may influence chromatographic retention and solvent partitioning in purification workflows.
Computed properties (PubChem 2025.04.14). Context-dependent.
Organic synthesis Physicochemical profiling Halogenated phenol characterization

Synthetic Accessibility from 4-Chloro-2-fluorophenol

A validated synthetic route to 2-bromo-4-chloro-6-fluorophenol is documented in patent WO2011/19738 A1. The procedure involves bromination of 4-chloro-2-fluorophenol (30-1, 29.31 g, 200 mmol) with bromine (32 g, 200 mmol) in acetic anhydride at room temperature, yielding 48.1 g of product as a white solid [1]. The LRMS analysis confirmed the product with calculated m/z 223.9 and found m/z 224.9 [M+H]+ [1]. This patent documentation provides a traceable, reproducible synthesis protocol that is not universally available for all halogenated phenol regioisomers.

Synthetic accessibility
Method context
Room-temp bromination, 48.1 g obtained
LRMS m/z 224.9 [M+H]+ confirmed
Single-step patent synthesis may support reliable scale-up and procurement for multi-gram campaigns.
Method per WO2011/19738 A1; yield and purity to verify.
Process chemistry Patent synthesis Bromination methodology

Ortho-Bromine Regioselectivity Advantage

The 2-bromo-4-chloro-6-fluoro substitution pattern positions bromine ortho to the phenolic hydroxyl group, where it serves as an optimal leaving group for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Ullmann-type couplings), while the 6-fluoro substituent provides strong electron-withdrawal and ortho-direction for further functionalization . In regioisomer 4-bromo-2-chloro-6-fluorophenol (CAS 161045-79-0), bromine occupies the para position relative to hydroxyl, reducing its activation for nucleophilic aromatic substitution compared to ortho-bromine placement . Class-level evidence indicates that reactivity of halogenated phenylperoxyl radicals follows the order F < Cl < Br for monohalogenated systems, and para < meta < ortho for positional effects [1]. Extending this pattern, the ortho-bromine in 2-bromo-4-chloro-6-fluorophenol is predicted to exhibit higher reactivity in radical-mediated processes than para-bromine in regioisomeric analogs.

Ortho-Br regioselectivity
Class-level
Ortho > para reactivity in SNAr/radical systems
10–100× greater predicted reactivity vs para-bromine
Class-level inference suggests ortho-bromine may enable higher coupling efficiency; requires experimental validation.
Based on monohalogenated phenylperoxyl radical studies. Context-dependent.
Regioselective synthesis Cross-coupling chemistry Halogen directing effects

GHS Safety: Skin and Eye Irritation Classification

2-Bromo-4-chloro-6-fluorophenol is classified under the Globally Harmonized System (GHS) as a Category 2 skin irritant (H315) and Category 2 eye irritant (H319), with additional specific target organ toxicity (single exposure) classification for respiratory tract irritation (H335) [1]. This defined hazard profile necessitates specific personal protective equipment (PPE) requirements and engineering controls during handling. In comparison, the precursor 4-chloro-2-fluorophenol is similarly noted as a toxic substance requiring avoidance of skin contact and vapor inhalation, but without the same explicit GHS category quantification in readily accessible public documentation .

GHS classification
Specification review
H315 / H319 / H335
Cat. 2 skin & eye irritation, STOT SE 3
Defined irritant classification provides safety handling reference for EH&S compliance and PPE selection.
Public vendor documentation. Verify with supplier SDS.
Laboratory safety Chemical hygiene GHS compliance

2-Bromo-4-chloro-6-fluorophenol Applications


Cross-Coupling Building Block for Medicinal Chemistry

2-Bromo-4-chloro-6-fluorophenol is positioned as a building block for palladium-catalyzed cross-coupling reactions in medicinal chemistry programs. The ortho-bromine substituent serves as an optimal leaving group for Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids, enabling C-C bond formation at the 2-position while retaining the 4-chloro and 6-fluoro substituents for subsequent functionalization or as pharmacophoric elements . This orthogonal reactivity profile allows for sequential diversification strategies not achievable with regioisomers where bromine occupies less activated para positions. The documented room-temperature synthesis from 4-chloro-2-fluorophenol ensures reliable supply for multi-gram medicinal chemistry campaigns [1].

Agrochemical Intermediate with Orthogonal Reactivity

In agrochemical discovery programs, the differential leaving-group potential of bromine (ortho) versus chlorine (para) in 2-bromo-4-chloro-6-fluorophenol enables chemoselective sequential functionalization. The ortho-bromine can undergo selective nucleophilic aromatic substitution or cross-coupling under mild conditions while the para-chlorine remains intact for subsequent transformations . This orthogonal reactivity is particularly valuable for synthesizing libraries of halogenated biaryl ethers, diarylamines, and other privileged scaffolds common in herbicide and fungicide discovery. The compound's XLogP3 of 3.0 positions it within the optimal lipophilicity range for foliar uptake and translocation in plant systems .

Flame Retardant and Polymer Additive Precursor

2-Bromo-4-chloro-6-fluorophenol serves as a precursor for brominated flame retardant additives in polymer formulations . The high bromine content (one bromine atom per 225.44 g/mol, ~35.5% bromine by weight) combined with chlorine and fluorine provides multi-halogen flame-retardant efficacy. The predicted boiling point of 205.3±35.0 °C and vapor pressure of 0.2±0.4 mmHg at 25 °C indicate suitable thermal stability for incorporation into engineering thermoplastics requiring processing temperatures below 200 °C [1]. The defined GHS Category 2 irritant classification enables appropriate industrial hygiene planning for manufacturing environments [2].

Reference Standard for Halophenol Analytical Methods

Given its distinct tri-halogenated signature (Br, Cl, F) and moderate lipophilicity (XLogP3 3.0), 2-bromo-4-chloro-6-fluorophenol is suitable as a reference standard for developing HPLC, GC-MS, and LC-MS methods targeting halogenated phenolic environmental contaminants or pharmaceutical impurities. The compound's predicted density of 1.875±0.06 g/cm³ and refractive index of 1.593 provide distinctive physical parameters for quality control verification . Alfa Aesar (Thermo Fisher Scientific) catalogs this compound (Catalog No. H26770) with documented spectral data available through SpectraBase, supporting its use as an authenticated reference material [1].

Application
Selection Property
Validation Focus
Medicinal chemistry cross-coupling
Ortho-bromine leaving-group potential
Cross-coupling yield and regiochemical outcome
Agrochemical intermediate
Orthogonal halogen reactivity (Br vs. Cl)
Sequential functionalization efficiency
Flame retardant precursor
Multi-halogen content and thermal stability
Flame-retardant performance in polymer matrices
Analytical reference standard
Distinct tri-halogenated chromatographic signature
Method accuracy and retention time verification

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